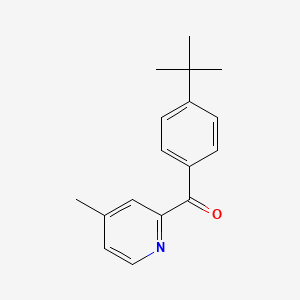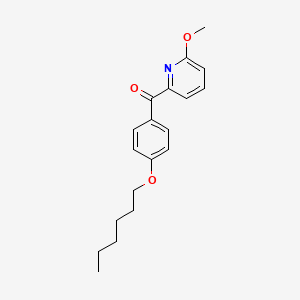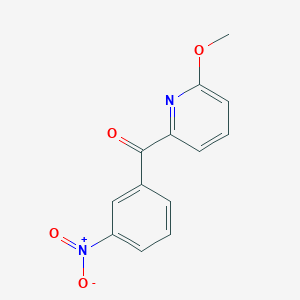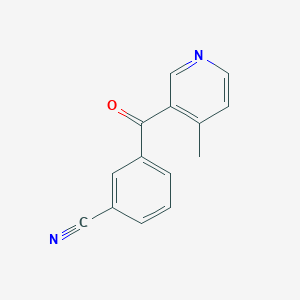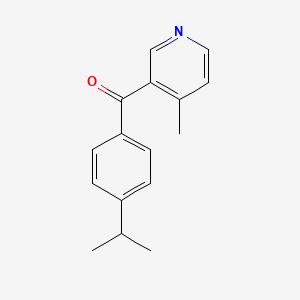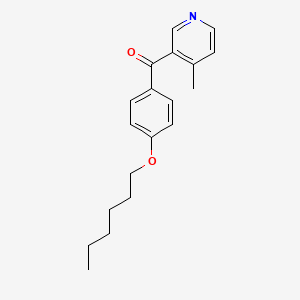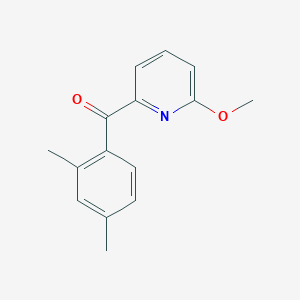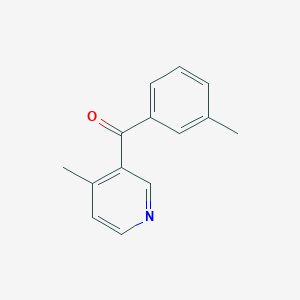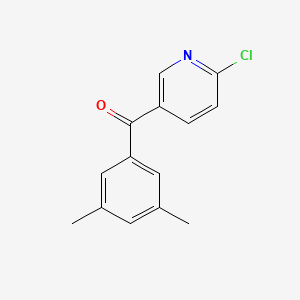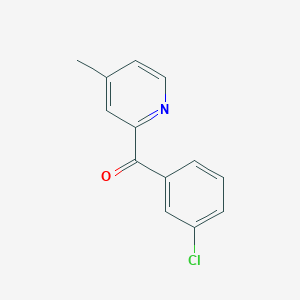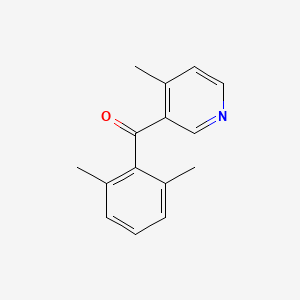
3-(2,6-Dimethylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
The compound “3-(2,6-Dimethylbenzoyl)-4-methylpyridine” is likely to be an aromatic compound due to the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom . The “2,6-Dimethylbenzoyl” group attached at the 3rd position of the pyridine ring indicates the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted with methyl groups at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a benzoyl group. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety could potentially impact the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo various reactions typical of pyridines and benzoyl groups. For instance, it could undergo electrophilic substitution at the pyridine ring or the benzoyl group could be involved in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic nature and the functional groups present. It’s likely to be a solid at room temperature with a relatively high melting point .Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- Photochemical Dimerization : Research on the ultraviolet irradiation of 2-aminopyridines and 2-pyridones, including derivatives such as 2,6-dimethyl-3,5-(4'-methoxyphenyl)pyridine, has shown the formation of 1,4-dimers, highlighting the potential for photochemical applications (Taylor & Kan, 1963).
Coordination Chemistry
- Interligand C-C Coupling : A study on rhenium tricarbonyl complexes involving N-bonded 2-methylpyridine and other ligands demonstrates intramolecular C-C coupling, which is crucial in coordination chemistry and potential catalytic applications (Arevalo, Riera, & Pérez, 2017).
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Effects : Research on pyrazolopyridine derivatives, including those involving 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, has shown significant antioxidant and antitumor activities against liver and breast cell lines (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
DNA Binding Behaviors
- Polypyridyl Ruthenium(II) Complexes : A study on polypyridyl ligands, including 4-methylphenyl derivatives, and their Ru(II) complexes showed significant DNA-binding behaviors, which are essential for understanding interactions at the molecular level (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).
Spectroscopic and Electrochemical Properties
- Carbonyl-Triruthenium Clusters : Investigations into oxo-centered carbonyl-triruthenium complexes with ligands like 3-methylpyridine and 4-methylpyridine highlighted their photoreactivity and spectroscopic and electrochemical correlations, which are important in materials science and catalysis (Moreira, da Silva, Pesci, Deflon, & Nikolaou, 2016).
Vibrational Spectra Studies
- Vibrational Spectra of Methylpyridines : Research on the vibrational assignment of methylderivatives of pyridine, including 2,6-dimethylpyridine, provides insights into their molecular structure and is key in spectroscopy and materials characterization (Arenas, Tocón, Otero, & Marcos, 1999).
Polymerization and Catalysis
- Aromatic Amine Ligand/Copper(I) Chloride Catalysts : A study on catalyst systems for polymerizing 2,6-dimethylphenol using ligands like 4-aminopyridine revealed their efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showing potential in polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-16-9-13(10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNNFAZOUXUWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223743 | |
| Record name | (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187167-79-8 | |
| Record name | (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



